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For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is

paramount to achieving high-quality, high-resolution images. This guide provides an objective

comparison of Sulfo-Cy3.5 amine's performance against other commonly used fluorophores in

super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM)

and Stimulated Emission Depletion (STED) microscopy. The information presented is

supported by experimental data to aid researchers in selecting the optimal dye for their specific

application.

Performance Comparison of Fluorophores in Super-
Resolution Microscopy
The efficacy of a fluorescent dye in super-resolution microscopy is determined by several key

photophysical parameters. These include photon yield (the total number of photons emitted per

molecule), photostability (resistance to photobleaching), and for localization-based methods

like STORM, the duty cycle (the fraction of time the molecule is in a fluorescent 'on' state).

Below is a summary of quantitative data comparing Sulfo-Cy3.5 amine with other relevant

fluorescent dyes.
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4.9 0.0017 0.89

Alexa

Fluor 568
578 603 - - 1.7 0.0004 0.87

Cy3B 558 572 0.67 130,000 2.0 0.0002 0.85

Atto 565 563 592 0.90 120,000 19.7 0.0006 0.17

¹Data for Photon Yield, Duty Cycle, and Photostability are derived from single-molecule

characterization under STORM imaging conditions as reported by Dempsey et al., 2011. It is

important to note that performance can vary depending on the specific imaging buffer and

experimental setup.

From the data, Sulfo-Cy3.5 amine exhibits a good balance of a relatively high photon yield

and a low duty cycle, which is advantageous for STORM imaging. Its photostability is

comparable to other commonly used dyes like Alexa Fluor 568 and Cy3B. While Atto 565

boasts a significantly higher photon yield, its photostability is considerably lower under these

specific conditions.

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in super-resolution

microscopy. Below are representative protocols for antibody conjugation with Sulfo-Cy3.5
amine and a general workflow for a dSTORM experiment.

Antibody Labeling with Sulfo-Cy3.5 Amine
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This protocol outlines the general steps for conjugating Sulfo-Cy3.5 amine to a primary or

secondary antibody.

Materials:

Antibody of interest in an amine-free buffer (e.g., PBS)

Sulfo-Cy3.5 amine

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate

Size-exclusion chromatography column (e.g., Sephadex G-25)

Reaction tubes

Procedure:

Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3, to a

final concentration of 1-5 mg/mL.

Dye Preparation: Immediately before use, dissolve Sulfo-Cy3.5 amine in a small amount of

DMF or DMSO to create a 10 mg/mL stock solution.

Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody

solution. The optimal ratio should be determined empirically for each antibody.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle

stirring, protected from light.

Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column pre-equilibrated with PBS.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and ~581 nm (for Sulfo-Cy3.5). An optimal DOL is

typically between 2 and 5.
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General dSTORM Imaging Protocol
This protocol provides a general workflow for performing dSTORM imaging of immunolabeled

cells.

Materials:

Cells grown on high-precision coverslips

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

Primary antibody

Sulfo-Cy3.5 amine-labeled secondary antibody

dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase

and catalase, and a thiol like mercaptoethylamine (MEA))

Procedure:

Sample Preparation:

Fix cells with 4% PFA for 10 minutes.

Permeabilize the cells for 5-10 minutes.

Block non-specific binding sites for 1 hour.

Immunolabeling:

Incubate with the primary antibody for 1 hour at room temperature.

Wash three times with PBS.
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Incubate with the Sulfo-Cy3.5 amine-labeled secondary antibody for 1 hour at room

temperature, protected from light.

Wash three times with PBS.

Imaging:

Mount the coverslip onto a microscope slide with dSTORM imaging buffer.

Image on a super-resolution microscope equipped for dSTORM.

Use a high-power laser (e.g., 561 nm) to excite the Sulfo-Cy3.5 amine and induce

photoswitching.

Acquire a series of thousands of images to capture the stochastic blinking of individual

fluorophores.

Image Reconstruction:

Process the raw image data to localize the precise coordinates of each blinking event.

Reconstruct the final super-resolution image from the localized coordinates.

Visualizations
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Caption: A general workflow for a super-resolution microscopy experiment.
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Logical Relationship of Fluorophore Properties for
STORM
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Caption: Key fluorophore properties and their impact on STORM imaging quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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